molecular formula C22H23FN2O2 B12752106 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- CAS No. 134069-66-2

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl-

Cat. No.: B12752106
CAS No.: 134069-66-2
M. Wt: 366.4 g/mol
InChI Key: QXUZAQAGGCNXBW-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- is a complex organic compound known for its unique spirocyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties, particularly in the treatment of neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- typically involves multi-step organic reactions. One common method includes the Strecker synthesis, which involves the reaction of an appropriate cycloalkanone with cyanogen bromide, followed by partial hydrolysis of the nitrile functionality and subsequent N-cyanomethylation . The intermediates are then subjected to complete nitrile hydrolysis to yield the respective carboxylic acid derivatives, which are cyclized under mild conditions to form the spiro compounds .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted spirocyclic derivatives .

Properties

CAS No.

134069-66-2

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

8-[2-(4-fluorophenyl)ethyl]-4-methylidene-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C22H23FN2O2/c1-17-22(27-21(26)25(17)20-5-3-2-4-6-20)12-15-24(16-13-22)14-11-18-7-9-19(23)10-8-18/h2-10H,1,11-16H2

InChI Key

QXUZAQAGGCNXBW-UHFFFAOYSA-N

Canonical SMILES

C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1C4=CC=CC=C4

Origin of Product

United States

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